2-Chloro-3-(1-propylpiperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(1-propylpiperidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a chloro group at the second position and a 1-propylpiperidin-2-yl group at the third position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-propylpiperidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 1-propylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1-propylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or methanol.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-amino-3-(1-propylpiperidin-2-yl)pyridine, 2-thio-3-(1-propylpiperidin-2-yl)pyridine, etc.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-chloro-3-(1-propylpiperidin-2-yl)piperidine.
Scientific Research Applications
2-Chloro-3-(1-propylpiperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1-propylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(1-methylpiperidin-2-yl)pyridine
- 2-Chloro-3-(1-ethylpiperidin-2-yl)pyridine
- 2-Chloro-3-(1-butylpiperidin-2-yl)pyridine
Uniqueness
2-Chloro-3-(1-propylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group on the piperidine ring can influence the compound’s lipophilicity, binding affinity to targets, and overall pharmacokinetic profile compared to its analogs with different alkyl substitutions.
Properties
Molecular Formula |
C13H19ClN2 |
---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
2-chloro-3-(1-propylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19ClN2/c1-2-9-16-10-4-3-7-12(16)11-6-5-8-15-13(11)14/h5-6,8,12H,2-4,7,9-10H2,1H3 |
InChI Key |
QZVFCBZFIBATSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.